molecular formula C6H8O B177308 1-Cyclopropylprop-2-yn-1-ol CAS No. 1656-85-5

1-Cyclopropylprop-2-yn-1-ol

Cat. No. B177308
CAS RN: 1656-85-5
M. Wt: 96.13 g/mol
InChI Key: NFQRIJRWUCDRPN-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-yn-1-ol is a chemical compound with the CAS Number: 1656-85-5 . It has a molecular weight of 96.13 . The IUPAC name for this compound is 1-cyclopropyl-2-propyn-1-ol . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 1-Cyclopropylprop-2-yn-1-ol is 1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 1-Cyclopropylprop-2-yn-1-ol is a liquid at room temperature . It has a molecular weight of 96.13 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Ytterbium(III) Triflate-Catalyzed Amination of 1-Cyclopropylprop-2-yn-1-ols

The study conducted by Rao et al. (2009) discusses the ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides. This process is an efficient synthetic route to conjugated enynes. The reaction is described as operationally straightforward, yielding moderate to good results and regioselectivity in most cases under mild conditions (Rao et al., 2009).

[1,3]-Dipolar Cycloaddition Reactions

Dürüst et al. (2014) investigated the [1,3]-dipolar cycloadditions of N-aryl sydnones to various compounds including 1-cyclopropylprop-2-yn-1-ol. The study yielded fused pyrazole derivatives and revealed that while most dipolarophiles provided single regioisomers, some gave mixtures whose ratios were influenced by the phenyl substituents. The structures were supported by single crystal X-ray diffraction measurements (Dürüst et al., 2014).

Antifungal Applications

Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes. The study demonstrated that most of the synthesized compounds exhibited high activity against Candida spp. strains. Notably, a derivative with cyclopropyl group showed remarkable selectivity against Candida albicans and Candida krusei. Additionally, the compounds displayed low toxicity in Artemia salina bioassay and molecular docking studies suggested good binding affinity of certain derivatives to the HEME group in 14-alpha demethylase (CYP51), potentially explaining the high antifungal activity observed (Zambrano-Huerta et al., 2019).

Safety And Hazards

The safety information for 1-Cyclopropylprop-2-yn-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-cyclopropylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRIJRWUCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321813
Record name 1-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylprop-2-yn-1-ol

CAS RN

1656-85-5
Record name 1656-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Dürüst, A Sağırlı, BM Kariuki, DW Knight - Tetrahedron, 2014 - Elsevier
… The second dipolarophile used in this work was the acetylenic alcohol 1-cyclopropylprop-2-yn-1-ol 4, which is obtained from ethynylmagnesium bromide and …
Number of citations: 24 www.sciencedirect.com
S Zerbib, M Khouili, M Catto… - Current Medicinal …, 2023 - ingentaconnect.com
… 1,3-Dipolar cycloaddition reactions of mesoionic N-arylsydnones 1 to benzothiophene-1,1-dioxide 2, 1-cyclopropylprop-2-yn-1ol 3 and 1-(prop-2-ynyl)indole 4 gave access to a variety …
Number of citations: 3 www.ingentaconnect.com
SR Barlow, LJ Callaghan, V Franckevičius - Tetrahedron, 2021 - Elsevier
… Following General Procedure C, 1-cyclopropylprop-2-yn-1-ol (410 mg, 4.27 mmol) was reacted with di-tert-butyl dicarbonate (930 mg, 4.27 mmol) in the presence of DMAP (26 mg, 0.21 …
Number of citations: 2 www.sciencedirect.com
F Albota, MD Stanescu - Rev Roum Chim, 2017 - revroum.lew.ro
Sydnones are mesoionic stable compounds firstly synthesized more than 80 years ago. Their aromatic behavior as well as their property to give 1, 3-cycloaddition reactions make these …
Number of citations: 13 revroum.lew.ro
A Hrizi, M Cailler, M Romdhani-Younes, Y Carcenac… - Molecules, 2021 - mdpi.com
An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-…
Number of citations: 1 www.mdpi.com
MK Smith - 2017 - kuscholarworks.ku.edu
Allenes are structurally unique compounds that can possess axial chirality. The most common strategy for allene synthesis is transition metal-catalyzed cross coupling with propargyl …
Number of citations: 2 kuscholarworks.ku.edu
A Bistrović, P Grbčić, A Harej, M Sedić… - Journal of enzyme …, 2018 - Taylor & Francis
Novel halogenated purines and pseudopurines with diverse aryl-substituted 1,2,3-triazoles were prepared. While p-(trifluoromethyl)-substituted 1,2,3-triazole in N-9 alkylated purine and …
Number of citations: 24 www.tandfonline.com
H Karakuş, Y Dürüst - Molecular diversity, 2017 - Springer
The reaction of C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines with benzo[b]thiophene 1,1-dioxide unexpectedly gave benzothiophene-fused pyrrole derivatives in toluene …
Number of citations: 7 link.springer.com
V Rep, M Piškor, H Šimek, P Mišetić, P Grbčić… - Molecules, 2020 - mdpi.com
Novel purine and purine isosteres containing a ferrocene motif and 4,1-disubstituted (11a−11c, 12a−12c, 13a−13c, 14a−14c, 15a−15c, 16a, 23a−23c, 24a−24c, 25a−25c) and 1,4-…
Number of citations: 12 www.mdpi.com
AW Garofalo, JJ Jagodzinski, AW Konradi… - Chemical and …, 2012 - jstage.jst.go.jp
The preparation of novel tetrahydro-1H-pyrazolo [4, 3-c] pyridines is reported. Pivotal to the synthesis of these compounds was the development of mild reaction conditions to generate a …
Number of citations: 7 www.jstage.jst.go.jp

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